Deoxygedunin

Beschreibung

Contextual Background of Natural Product Research in Biological Sciences

Natural products, substances derived from living organisms like plants, animals, fungi, and microorganisms, are fundamental to biological and medical research. sigmaaldrich.comnih.gov These compounds exhibit immense structural diversity and a wide array of biological activities, making them invaluable for discovering new therapeutic agents and understanding complex biological processes. sigmaaldrich.comunb.ca Research in this field bridges traditional knowledge, such as that from Indian Ayurvedic and traditional Chinese medicine, with modern scientific investigation. sigmaaldrich.com The study of natural products involves a multidisciplinary approach, incorporating biochemistry, genetics, medicinal chemistry, and biotechnology to identify and characterize bioactive compounds. rutgers.edu These compounds are investigated for various properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, contributing significantly to drug discovery in areas like oncology, infectious diseases, and neurodegenerative disorders. sigmaaldrich.combiosynth.com

Research Trajectory of Deoxygedunin as a Bioactive Compound

This compound is a naturally occurring limonoid, a type of secondary metabolite, primarily isolated from plants in the Meliaceae family, such as the Indian neem tree (Azadirachta indica) and the African mahogany tree (Khaya senegalensis). biosynth.com It belongs to the gedunin (B191287) family of tetranortriterpenoids, which have long been recognized for a variety of biological activities, including antimalarial and insecticidal effects. nih.govplos.org Initial research into gedunin and its derivatives focused on these properties. plos.orgresearchgate.net However, the research trajectory for this compound took a significant turn with the discovery of its potent neurotrophic activity. nih.govplos.org A key study reported that this compound activates the Tropomyosin receptor kinase B (TrkB), a receptor for Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and development. nih.govresearchgate.netnih.gov This finding shifted the focus of this compound research towards its potential in treating neurological diseases. nih.govplos.orgnih.gov Subsequent preclinical studies have explored its neuroprotective, antidepressant, and learning enhancement effects, all mediated through the TrkB receptor. nih.govplos.orgresearchgate.net

Contemporary Significance of this compound in Preclinical Investigations

The current preclinical research on this compound is primarily centered on its potential as a therapeutic agent for neurodegenerative and neuropsychiatric disorders. biosynth.comnih.govresearchgate.netresearchgate.net Studies have shown that this compound can cross the blood-brain barrier and activate TrkB receptors in the brain. nih.govplos.org This has led to investigations into its efficacy in animal models of conditions like Alzheimer's disease, Parkinson's disease, and depression. biosynth.comresearchgate.netnih.gov For instance, research has demonstrated that this compound protects dopaminergic neurons in experimental models of Parkinson's disease and reduces depression-like symptoms in mice. nih.govgoogle.com Beyond its neurotrophic effects, this compound is also being explored for its anti-inflammatory and anticancer properties. biosynth.comsemanticscholar.org Its ability to modulate various signaling pathways makes it a compound of significant interest for broader therapeutic applications. biosynth.com The ongoing research aims to further elucidate its mechanisms of action and validate its therapeutic potential in various disease models. nih.gov

Chemical Profile of this compound

| Property | Value |

| Chemical Formula | C₂₆H₃₀O₅ |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | (1S,3aS,4aR,5R,7R,8R,10R,12aR,12bR)-1,5,7,8-tetramethyl-1,2,3,3a,4,4a,5,7,8,10,12,12a,12b-tetradecahydro-6H-furo[3',2':4,5]furo[3,2-b]oxocino[3,4,5-gh]oxonine-6,9(11H)-dione |

| Class | Limonoid, Tetranortriterpenoid |

This compound is classified as a limonoid, a subclass of highly oxygenated triterpenes. Specifically, it is a tetranortriterpenoid, characterized by a carbon skeleton that has lost four terminal carbon atoms from the side chain of a triterpene precursor. The biosynthesis of limonoids like this compound is complex, involving the cyclization of squalene (B77637) to form a triterpenoid (B12794562) precursor, followed by a series of oxidative and rearrangement reactions.

Key structural features of this compound include a furan (B31954) ring, a common characteristic of many limonoids, and a modified steroid-like nucleus. It is a derivative of gedunin, another well-known limonoid. The "deoxy" prefix indicates the absence of a hydroxyl group at a specific position compared to gedunin.

Occurrence and Isolation of this compound

This compound is naturally found in several plant species, most notably within the Meliaceae family. The seeds of the Indian neem tree (Azadirachta indica) are a primary source from which this compound and other related limonoids are isolated. biosynth.comsemanticscholar.org It has also been identified in the African mahogany tree (Khaya senegalensis). biosynth.com

The extraction and isolation of this compound from its natural sources typically involve the following laboratory procedures:

Extraction: The plant material, often the seeds, is first dried and ground into a powder. This powder is then subjected to solvent extraction, commonly using organic solvents like hexane, chloroform, or ethanol, to obtain a crude extract.

Fractionation: The crude extract is a complex mixture of various compounds. To separate the limonoids from other components, techniques like liquid-liquid partitioning or column chromatography are employed. This step yields fractions enriched with specific classes of compounds.

Purification: The final step involves the isolation of pure this compound from the enriched fractions. This is typically achieved through repeated chromatographic techniques, such as column chromatography over silica (B1680970) gel or high-performance liquid chromatography (HPLC). The purity of the isolated compound is then confirmed using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preclinical Pharmacological Activities of this compound

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in preclinical studies. Limonoids isolated from Azadirachta indica, including this compound, have shown higher anti-inflammatory activity than the non-steroidal anti-inflammatory drug indomethacin (B1671933) in some models. semanticscholar.org The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory signaling pathways. For instance, gedunin, a related compound, has been shown to mitigate skin inflammation by inhibiting the NF-κB pathway. researchgate.net While direct studies on this compound's anti-inflammatory mechanisms are less common, its activity is often considered as part of the broader anti-inflammatory profile of neem extracts. semanticscholar.orgpsu.edu

Anticancer Research

The anticancer potential of this compound is an emerging area of research, largely influenced by the known anticancer activities of other limonoids from the Meliaceae family, such as gedunin and nimbolide. plos.orgresearchgate.netsemanticscholar.org Gedunin has been shown to exhibit anticancer activity by inhibiting the Hsp90 protein folding machinery, leading to the degradation of proteins that are crucial for cancer cell survival and proliferation. nih.govplos.org While the precise mechanisms of this compound are still under investigation, it is often studied in the context of the anticancer properties of neem extracts. researchgate.net These extracts have been found to reduce cancer cell proliferation, migration, and invasion. researchgate.net Some studies have also pointed to the moderate antibacterial action of this compound, which can be relevant in the context of infection-related cancers. semanticscholar.orgteras.ng

Immunomodulatory Effects

This compound has been noted to have immunomodulatory effects. researchgate.netcore.ac.uk These effects are often linked to its interaction with various cellular signaling pathways. The immunomodulatory properties of neem compounds, including this compound, are thought to contribute to their therapeutic potential in a range of diseases, from cancer to inflammatory conditions. researchgate.net The ability of these compounds to modulate the immune response can lead to either the suppression of an overactive immune system in inflammatory diseases or the enhancement of an immune response against cancer cells.

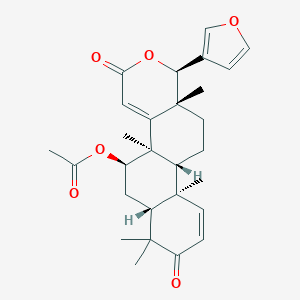

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

21963-95-1 |

|---|---|

Molekularformel |

C28H34O6 |

Molekulargewicht |

466.6 g/mol |

IUPAC-Name |

[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1 |

InChI-Schlüssel |

VOUDTVRGPAGHGA-SQIPALKSSA-N |

SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Isomerische SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |

Kanonische SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Andere CAS-Nummern |

21963-95-1 |

Synonyme |

deoxygedunin |

Herkunft des Produkts |

United States |

Origin, Isolation, and Biosynthetic Pathways of Deoxygedunin

Botanical Sources and Distribution of Deoxygedunin

This compound is a specialized metabolite primarily found within the Meliaceae family of plants, a diverse group of flowering trees and shrubs distributed throughout tropical and subtropical regions. mdpi.com The most prominent sources of this compound are the Indian neem tree (Azadirachta indica) and the African mahogany tree (Khaya senegalensis). biosynth.com In these plants, particularly in Azadirachta indica, this compound is often isolated from the seeds. biosynth.comsemanticscholar.org

While the Meliaceae family is the principal reservoir of this compound and other related limonoids, the concentration and specific types of these compounds can vary between different genera and even within different parts of the same plant. mdpi.com Research has identified this compound and its derivatives in various genera including Azadirachta, Cabralea, Carapa, Cedrela, Chukrasia, Entandrophragma, Guarea, Trichilia, and Xylocarpus. mdpi.com This wide distribution highlights the evolutionary significance of these compounds within this plant family.

Biosynthetic Precursors and Pathways

The formation of this compound is a complex multi-step process rooted in the broader terpenoid biosynthesis pathway, which is fundamental to the production of a vast array of natural products in plants.

Terpenoids, including the class of compounds to which this compound belongs (limonoids), are synthesized from five-carbon isoprene (B109036) units. tandfonline.comresearchgate.net Plants utilize two main pathways to produce these universal precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP):

The Mevalonate (MVA) Pathway: This pathway is primarily active in the cytoplasm and mitochondria. researchgate.net It begins with acetyl-CoA and is the main route for the production of sesquiterpenes (C15) and triterpenes (C30). researchgate.netnih.gov

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway uses glyceraldehyde-3-phosphate (GAP) and pyruvate (B1213749) as its starting materials. tandfonline.comresearchgate.net It is responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). researchgate.netresearchgate.net

Although spatially separate, these two pathways are not entirely independent and can exhibit some crosstalk. tandfonline.com The initial steps involve the formation of IPP and DMAPP, which are then condensed to create larger prenyl diphosphates like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). These molecules serve as the direct precursors for the various classes of terpenoids.

Limonoids, also known as tetranortriterpenoids, are derived from triterpene precursors. nih.gov The biosynthesis of limonoids is a specialized branch of the triterpenoid (B12794562) pathway. The generally accepted biogenetic precursors for limonoids are tetracyclic triterpenoids such as tirucallane (B1253836) or euphane. nih.gov

The formation of the characteristic limonoid skeleton involves several key transformations:

Formation of a Protolimonoid: The initial triterpenoid precursor undergoes modifications, including scaffold rearrangements. researchgate.net Recent studies suggest that tirucalla-7,24-dien-3β-ol is a key biogenetic precursor in the biosynthesis of limonoids. researchgate.net

Loss of Carbon Atoms: A crucial step in limonoid biogenesis is the loss of four carbon atoms from the side chain of the triterpenoid precursor. mdpi.comnih.gov

Furan (B31954) Ring Formation: The remaining portion of the side chain cyclizes to form a characteristic 17β-furan ring, a defining feature of limonoids. mdpi.comnih.gov

This compound, as a specific limonoid, undergoes further enzymatic modifications, including oxidations and acetylations, to arrive at its final structure. The intricate series of enzymatic reactions that lead to the vast diversity of limonoids found in the Meliaceae family are orchestrated by enzymes such as terpene synthases, cytochrome P450s, and O-methyltransferases. nih.gov

Molecular Mechanisms of Deoxygedunin Action

Tropomyosin Receptor Kinase B (TrkB) Agonism

Deoxygedunin's primary molecular action is centered on its ability to function as a TrkB agonist. nih.govplos.org This interaction initiates a cascade of events that are critical for its neurotrophic effects.

Direct Interaction with the Extracellular Domain of TrkB

Research has demonstrated that this compound directly binds to the extracellular domain (ECD) of the TrkB receptor. nih.govresearchgate.net In vitro binding assays using radiolabeled this compound ([3H]this compound) have shown that it selectively associates with the TrkB ECD, but not the intracellular domain (ICD). researchgate.netresearchgate.net Specifically, truncation assays have indicated that the Ig2 domain within the TrkB ECD is crucial for this interaction. google.com This binding is specific to TrkB, as no significant binding to the related TrkA receptor has been observed. nih.govresearchgate.net

Induction of TrkB Receptor Dimerization and Autophosphorylation

Upon binding to the TrkB ECD, this compound promotes the dimerization of the receptor, a critical step in its activation. nih.govresearchgate.net Studies have shown that this compound can robustly provoke TrkB dimerization, with some evidence suggesting its effect may be even stronger than that of BDNF. researchgate.netnih.gov This dimerization subsequently triggers the autophosphorylation of the TrkB receptor. researchgate.netnih.gov This means the receptor's own kinase domain phosphorylates specific tyrosine residues within its structure. researchgate.netgoogle.com This autophosphorylation is a key indicator of receptor activation and is not caused by other tyrosine kinases. researchgate.netgoogle.com

Brain-Derived Neurotrophic Factor (BDNF)-Independent Activation Modality

A significant aspect of this compound's mechanism is its ability to activate TrkB independently of BDNF. researchgate.netnih.govplos.org This has been demonstrated in studies using BDNF conditional knockout mice, where this compound was still able to trigger TrkB activation in the cortex. plos.orgnih.gov This BDNF-independent activation is crucial as it suggests that this compound can bypass potential issues related to the poor pharmacokinetic profile of BDNF itself, offering a direct method of stimulating the TrkB pathway. researchgate.netnih.gov

Activation of Downstream Signaling Cascades

The activation of TrkB by this compound initiates several major downstream signaling pathways that are essential for neuronal function. nih.govnih.gov Western blot analyses have confirmed the activation of key signaling molecules, including Akt and Erk (also known as MAPK). google.com The phosphorylation of these downstream effectors is tightly correlated with TrkB activation. plos.org Specifically, this compound has been shown to provoke the activation of the PI3K/Akt and MAPK signaling cascades. nih.govnih.gov These pathways are known to be involved in promoting cell survival and plasticity.

| Finding | Method | Model System | Reference |

| This compound directly binds to the TrkB extracellular domain (ECD). | In vitro binding assay with [3H]this compound | Purified TrkB ECD and ICD proteins | researchgate.netnih.govresearchgate.net |

| The Ig2 domain of TrkB is essential for this compound binding. | Truncation assays | Transfected HEK293 cells | google.com |

| This compound induces TrkB receptor dimerization. | GST pull-down assay | Co-transfected HEK293 cells | researchgate.net |

| This compound causes TrkB autophosphorylation. | Immunoblotting | Transfected HEK293 cells, primary hippocampal neurons | researchgate.netnih.govgoogle.com |

| TrkB activation by this compound is independent of BDNF. | Immunoblotting | BDNF conditional knockout mice | plos.orgnih.gov |

| This compound activates Akt and Erk/MAPK downstream signaling. | Western analysis | Primary hippocampal neurons, mouse brain | plos.orggoogle.comnih.gov |

Receptor Selectivity Profile (TrkA, TrkC)

This compound exhibits a high degree of selectivity for the TrkB receptor over other members of the Trk family, namely TrkA and TrkC. nih.gov Studies in transfected HEK293 cells have shown that this compound elicits tyrosine phosphorylation in TrkB, but not in TrkA or TrkC receptors. researchgate.netgoogle.com Furthermore, in cortical neurons from wild-type and TrkC knockout mice, this compound strongly provoked TrkB activation but not TrkA activation. nih.gov This selectivity is a key feature, as non-specific activation of other Trk receptors could lead to unintended biological effects.

Modulation of Additional Cellular Pathways

Beyond its primary role as a TrkB agonist, this compound has been shown to modulate other cellular pathways. In retinal cells, this compound treatment led to an increase in autophagy, a cellular process for clearing damaged components. arvojournals.org This was evidenced by the elevated expression of pmTOR S2448 and Beclin 1. arvojournals.org This effect on autophagy appears to be mediated through both TrkB and, to some extent, the p75NTR receptor. arvojournals.org

Heat Shock Protein 90 (Hsp90) Folding Machinery Interaction

This compound's parent compound, gedunin (B191287), is known to inhibit the Heat Shock Protein 90 (Hsp90) folding machinery. nih.gov This inhibition leads to the degradation of Hsp90-dependent client proteins. nih.gov While the precise mechanism of how gedunin induces this degradation is still under investigation, it is established that it does not competitively bind to the ATP pocket of Hsp90. nih.gov

Gedunin has been shown to directly interact with p23, a co-chaperone of Hsp90, preventing its association with Hsp90 and thereby inhibiting the chaperone's activity. nih.gov This selective inhibition disrupts the p23:Hsp90 complex, which can lead to the degradation of proteins like Prolyl Hydroxylase Domain Protein 2 (PHD2) and subsequent activation of Hypoxia-Inducible Factor 1α (HIF1α). mdpi.com Although this compound is a derivative of gedunin, further research is needed to fully elucidate its specific interactions with the Hsp90-p23 protein-protein interaction and the downstream consequences in various cellular contexts. mdpi.com

| Component | Interaction with Gedunin/Deoxygedunin | Consequence of Interaction |

| Hsp90 | Indirect inhibition via co-chaperone interaction. nih.gov | Degradation of Hsp90 client proteins. nih.gov |

| p23 (Hsp90 co-chaperone) | Direct binding by gedunin, preventing interaction with Hsp90. nih.govmdpi.com | Inhibition of Hsp90 chaperone activity. nih.gov |

| ATP Binding Site | Does not competitively bind. nih.gov | N/A |

| PHD2 | Degradation following disruption of the p23:HSP90 complex. mdpi.com | Activation of HIF1α. mdpi.com |

| HIF1α | Activation. mdpi.com |

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

This compound is recognized for its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. biosynth.com This pathway is a critical cellular defense mechanism against oxidative stress. biosynth.commdpi.com

Under normal conditions, Nrf2 is held in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.com Upon encountering oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. mdpi.com Freed Nrf2 can then translocate to the nucleus, where it forms a heterodimer with small Maf proteins (sMafs). mdpi.com This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. mdpi.comwikipathways.org

The activation of the Nrf2 pathway by this compound leads to the enhanced expression of a suite of antioxidant and detoxification enzymes, thereby bolstering cellular resilience against oxidative damage. biosynth.com This mechanism is a key area of investigation for its potential neuroprotective effects. biosynth.comscispace.com

| Step | Description |

| 1. Nrf2 Sequestration | In an unstressed state, Keap1 binds to Nrf2 in the cytoplasm, leading to its continuous degradation. mdpi.com |

| 2. This compound Action | This compound promotes the activation of the Nrf2 pathway. biosynth.com |

| 3. Nrf2 Release | Nrf2 is released from Keap1. mdpi.com |

| 4. Nuclear Translocation | Free Nrf2 moves into the nucleus. mdpi.com |

| 5. Heterodimerization | Nrf2 forms a complex with small Maf proteins (sMafs). mdpi.com |

| 6. ARE Binding & Gene Expression | The Nrf2-sMaf complex binds to the Antioxidant Response Element (ARE), initiating the transcription of antioxidant and detoxification genes. mdpi.comwikipathways.org |

High Mobility Group Box 1 (HMGB1)/Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway Modulation

Research on the related compound gedunin has demonstrated its ability to modulate the High Mobility Group Box 1 (HMGB1)/Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway. nih.gov This pathway is integral to cell survival, proliferation, and metastasis in various cancers. nih.gov

HMGB1, a nuclear protein, can be released into the extracellular space where it functions as a damage-associated molecular pattern (DAMP). frontiersin.org Extracellular HMGB1 can activate several signaling pathways, including the PI3K/AKT pathway. frontiersin.orgnih.gov The activation of PI3K leads to the phosphorylation and activation of AKT, a serine/threonine kinase that promotes cell survival and growth. nih.govfrontiersin.org

Studies have shown that gedunin treatment can downregulate the expression of HMGB1, PI3K, and AKT proteins. nih.gov This suggests that gedunin and potentially this compound may exert some of their biological effects by inhibiting this pro-survival signaling cascade. nih.gov The inhibition of the HMGB1/PI3K/AKT pathway by gedunin has been linked to the induction of apoptosis and the suppression of tumor cell growth. nih.gov

| Pathway Component | Effect of Gedunin | Implied Consequence |

| HMGB1 | Downregulation of protein expression. nih.gov | Reduced activation of downstream signaling. |

| PI3K | Downregulation of protein expression. nih.gov | Inhibition of AKT activation. |

| AKT | Downregulation of protein expression. nih.gov | Suppression of cell survival and proliferation signals. |

Heat Shock Factor 1 (HSF1) Activation and Heat Shock Protein 70 (Hsp70) Induction

This compound has been confirmed to activate Heat Shock Factor 1 (HSF1) and induce the expression of Heat Shock Protein 70 (Hsp70) in an HSF1-dependent manner. scispace.com HSF1 is the master transcriptional regulator of the heat shock response, a crucial cellular mechanism for coping with proteotoxic stress. elifesciences.orgijbs.com

Under non-stressful conditions, HSF1 is maintained in an inactive state, often in a complex with Hsp90. mdpi.com When Hsp90 is inhibited or titrated away by an accumulation of unfolded proteins, HSF1 is released. mdpi.comelifesciences.org This allows HSF1 to trimerize, translocate to the nucleus, and bind to Heat Shock Elements (HSEs) in the promoters of heat shock genes, most notably Hsp70. elifesciences.orgnih.gov

The induced Hsp70 then functions as a molecular chaperone, helping to refold damaged proteins and restore cellular proteostasis. elifesciences.org Furthermore, Hsp70 participates in a negative feedback loop by binding to and deactivating HSF1, thus attenuating the heat shock response once proteostasis is restored. elifesciences.orgelifesciences.org The ability of this compound to activate this HSF1-Hsp70 axis is a significant aspect of its molecular action, contributing to its cytoprotective effects. mdpi.comscispace.com

| Molecule | Role in the Pathway | Effect of this compound |

| HSF1 | Master transcriptional regulator of the heat shock response. ijbs.com | Activated by this compound. scispace.com |

| Hsp90 | Sequesters and inactivates HSF1 under normal conditions. mdpi.com | Inhibition of Hsp90 (by related compound gedunin) leads to HSF1 release. mdpi.com |

| Hsp70 | Molecular chaperone induced by HSF1 to restore proteostasis. elifesciences.org | Induced by this compound in an HSF1-dependent manner. scispace.com |

Preclinical Biological and Pharmacological Activities

Neurobiological Modulations

Deoxygedunin, a tetranortriterpenoid derived from the Indian neem tree (Azadirachta indica), has emerged as a compound of significant interest in neuropharmacology. nih.govresearchgate.net Preclinical research has highlighted its potential to modulate key neurobiological pathways, demonstrating properties that mimic the effects of endogenous neurotrophic factors. nih.govresearchgate.net

This compound exhibits potent neurotrophic activity, primarily through its function as an agonist for the Tropomyosin receptor kinase B (TrkB). nih.govnih.gov This receptor is the principal signaling receptor for Brain-Derived Neurotrophic Factor (BDNF), a critical protein that regulates the survival, development, and function of neurons in the central and peripheral nervous systems. nih.govhku.hk

Studies have demonstrated that this compound directly binds to the TrkB receptor, triggering its dimerization and autophosphorylation. nih.govplos.org This activation of TrkB and its downstream signaling cascades occurs in a manner that is independent of BDNF. nih.govresearchgate.nethku.hkplos.org By activating the TrkB receptor, this compound effectively imitates the biological activities of BDNF, suggesting its potential as a therapeutic tool for various neurological conditions where neurotrophin support is compromised. nih.govnih.gov Research confirms that this compound selectively activates TrkB over other related receptors like TrkA and TrkC. nih.gov

A significant facet of this compound's neurobiological activity is its robust neuroprotective efficacy. nih.govnih.gov Investigations have consistently shown that it can protect neurons from cell death across various models of neuronal injury. nih.govresearchgate.nethku.hkplos.org This protective effect is intrinsically linked to its ability to activate the TrkB receptor, as the neuroprotective actions are absent in neurons lacking this receptor. nih.gov

This compound has been shown to strongly protect neurons from apoptosis, a form of programmed cell death. nih.govplos.org This anti-apoptotic effect is dependent on the presence and activation of the TrkB receptor. nih.gov In comparative studies with other gedunin (B191287) derivatives, this compound displayed the most potent protective effect against neuronal apoptosis. researchgate.net

One of the key mechanisms underlying this protection is the reduction of caspase-3 activation, a critical executioner enzyme in the apoptotic cascade. nih.gov In experiments using cortical neurons, this compound was able to prevent apoptosis triggered by neurotoxic stimuli. nih.gov

| Compound | Effect on Neuronal Apoptosis | Key Finding |

|---|---|---|

| This compound | Most robust protective effect among tested gedunins | Significantly suppresses glutamate-induced apoptosis in hippocampal neurons. researchgate.net |

| alpha-dihydrogedunol | Protective effect observed | Showed less activity compared to this compound. researchgate.net |

| dihydrothis compound | Protective effect observed | Showed less activity compared to this compound. researchgate.net |

Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a common mechanism in many neurological disorders. nih.govmdpi.com this compound has demonstrated a significant ability to counteract this form of damage.

In studies utilizing primary hippocampal neurons, pretreatment with this compound effectively suppressed neuronal cell death provoked by high concentrations of glutamate. researchgate.netresearchgate.netplos.org Further investigation revealed that this protection against glutamate-triggered apoptosis was present in neurons from wild-type mice but was absent in neurons from TrkB null mice, confirming the receptor's critical role in mediating this protective effect. nih.gov

| Experimental Model | Treatment | Result | TrkB Dependence |

|---|---|---|---|

| Hippocampal Neurons | Pretreatment with 0.5 µM this compound, followed by 50 µM Glutamate | Suppression of glutamate-provoked neuronal cell death. researchgate.netresearchgate.net | Not specified in this experiment |

| Cortical Neurons (Wild-Type vs. TrkB-/-) | Pretreatment with this compound, followed by 50 µM Glutamate | Prevents glutamate-triggered apoptosis in wild-type neurons. nih.gov | Yes, no protection observed in TrkB-/- neurons. nih.gov |

Oxygen-glucose deprivation (OGD) is a widely used in vitro model to simulate the ischemic conditions that occur during a stroke. nih.govresearchgate.net this compound has shown protective effects in this model, suggesting a potential role in mitigating ischemic neuronal injury. Research has demonstrated that this compound inhibits OGD-triggered neuronal apoptosis in a dose-dependent manner. nih.govresearchgate.netplos.org This finding indicates that higher concentrations of the compound provide greater protection against the cellular stress induced by a lack of oxygen and glucose. researchgate.net

The neuroprotective and neurotrophic effects of this compound extend to the preservation of specific neuronal populations in vivo. A striking example is its effect on vestibular ganglia. In neonatal mice genetically engineered to lack BDNF (BDNF -/- pups), there is a significant degeneration of the vestibular ganglion. nih.govnih.govresearchgate.net Administration of this compound was found to prevent this degeneration. nih.govhku.hkplos.org This powerful finding underscores that this compound can substitute for the function of BDNF in supporting neuronal survival and preventing the degeneration of specific ganglia, mediated through its activation of the TrkB receptor. nih.govplos.org

Neuronal Protection Efficacy

Amelioration of Neurodegenerative-Relevant Pathologies

This compound has demonstrated significant neuroprotective properties in preclinical models of neurodegenerative diseases, primarily through its action as an agonist for the Tropomyosin receptor kinase B (TrkB). researchgate.netnih.govnih.gov This activity mimics the biological effects of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuron survival and growth. nih.govnih.govresearchgate.net

In rodent models of Parkinson's disease, this compound has shown the ability to protect nigrostriatal dopaminergic neurons from neurotoxin-induced cell death. nih.gov Pre-treatment with this compound in both 6-hydroxydopamine (6-OHDA)-lesioned rats and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mice models of Parkinson's resulted in improved behavioral performance and a reduction in the loss of dopaminergic neurons in the substantia nigra. nih.gov This neuroprotective effect is associated with the activation of TrkB and its primary downstream signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K). nih.gov

Furthermore, in a rat model mimicking Alzheimer's disease-like pathology, the activation of TrkB signaling by this compound was shown to reduce the buildup of D-galactose-induced amyloid-beta (Aβ) in the hippocampus. researchgate.net This reduction in Aβ accumulation was accompanied by a decrease in related oxidative stress and an improvement in cognitive impairment. researchgate.net The compound robustly protects neurons from cell death in a TrkB-dependent manner. nih.govresearchgate.net

| Neurodegenerative Model | Key Findings | Mechanism of Action |

|---|---|---|

| Parkinson's Disease (6-OHDA and MPTP models) | - Improved behavioral performance

| - Activation of TrkB receptor

|

| Alzheimer's Disease (D-galactose-induced model) | - Reduced Aβ buildup in the hippocampus

| - Activation of TrkB signaling |

Effects on Central Nervous System Functionality

Enhancement of Learning Processes

This compound has been found to enhance learning processes, an effect also mediated by the TrkB receptor. nih.govresearchgate.net Studies in mice have shown that administration of this compound enhances the acquisition of conditioned fear, a learning process known to be dependent on BDNF. nih.gov This suggests that this compound, by activating the TrkB system, can mimic the role of BDNF in synaptic plasticity and memory formation. nih.gov

Evocation of Antidepressant-Like Behavioral Responses

The compound exhibits potent antidepressant-like effects in animal models. nih.govresearchgate.net In studies utilizing the forced swim test, a common behavioral test for screening potential antidepressant drugs, mice treated with this compound showed a substantial reduction in immobility time. nih.gov This antidepressant activity is mediated through the TrkB receptor, mimicking the effects of exogenous BDNF infusion, which is known to have antidepressant-like behavioral effects. nih.gov The response to this compound was absent in mice where the TrkB receptor was blocked, confirming its mechanism of action. nih.gov

| CNS Effect | Experimental Model | Observed Outcome | Mediating Receptor |

|---|---|---|---|

| Enhancement of Learning | Fear Conditioning in Mice | Enhanced acquisition of conditioned fear | TrkB |

| Antidepressant-like Response | Forced Swim Test in Mice | Significantly reduced immobility time | TrkB |

Promotion of Axon Regeneration in Peripheral Nervous System Injury Models

This compound has been identified as a potent promoter of axon regeneration in models of peripheral nerve injury. In studies involving mice with transected peripheral nerves, treatments with this compound were evaluated for their ability to enhance the regrowth of cut axons.

Both topical application of this compound to the site of surgical repair and systemic daily injections were found to be effective. mdpi.com These treatments resulted in the elongation of regenerating axons to at least twice the length observed in control animals within the first two weeks after injury. mdpi.com Furthermore, systemic treatment led to more extensive muscle reinnervation. mdpi.comfrontiersin.org This enhancement of axon regeneration is produced by signaling through neuronal TrkB receptors. mdpi.com In conditional BDNF knockout mice, which exhibit poor regeneration, treatment with this compound reversed this deficit and produced a significant enhancement of axon regrowth. frontiersin.org

| Administration Route | Primary Outcome | Timeline | Underlying Mechanism |

|---|---|---|---|

| Topical (at injury site) | - Enhanced axon elongation (~2x control)

| 2 weeks post-injury | TrkB receptor signaling |

| Systemic (daily i.p. injection) | - Enhanced axon elongation (~2x control)

| 2 weeks post-injury | TrkB receptor signaling |

Anti-inflammatory Efficacy

Regulation of Pro-inflammatory Cytokine Expression

While this compound's activity is linked to reducing oxidative stress, a component of the inflammatory response, detailed studies specifically characterizing its direct regulatory effect on the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1 beta (IL-1β) are not extensively detailed in the current body of scientific literature. The primary mechanism of action identified for this compound revolves around the activation of the TrkB receptor and its neurotrophic and neuroprotective effects. nih.govnih.govresearchgate.net

Contribution to Cellular Antioxidant Defense Mechanisms

This compound has been identified as a contributor to cellular defense against oxidative stress through multiple mechanisms. Research indicates that its neuroprotective effects are linked to a reduction in oxidative stress. In a rat model of Alzheimer's-like disease, the activation of Tropomyosin receptor kinase B (TrkB) signaling by this compound was shown to decrease the buildup of D-galactose-induced amyloid-beta in the hippocampus and alleviate related oxidative stress and cognitive decline researchgate.netresearchgate.net.

Furthermore, this compound is reported to exert its biological effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway biosynth.com. The Nrf2 pathway is a critical cellular defense mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes biosynth.com. By activating this pathway, this compound enhances the expression of antioxidant proteins, thereby bolstering cellular resilience against oxidative damage biosynth.com.

| Mechanism | Effect on Antioxidant Defense | Source |

| TrkB Signaling Activation | Reduces oxidative stress associated with neurodegenerative models. researchgate.netresearchgate.net | Animal Studies |

| Nrf2 Pathway Activation | Promotes the expression of antioxidant proteins, enhancing cellular protection against oxidative damage. biosynth.com | Biochemical Studies |

Oncological Research Perspectives

Preclinical research on this compound has predominantly focused on its potent neurotrophic and neuroprotective activities, with less emphasis on its direct applications in oncology. The primary mechanism of action identified for this compound involves the activation of the TrkB receptor and its downstream pro-survival signaling cascades, which has been extensively studied in the context of neuronal health researchgate.netnih.govnih.gov.

While comprehensive studies on this compound's role in cancer are limited, research into structurally related limonoids, such as gedunin, has shown significant anticancer activity. These findings may provide a basis for future investigations into this compound's potential in oncology.

Modulation of Cellular Proliferation in Neoplastic Models

There is currently a lack of specific preclinical data demonstrating that this compound modulates the proliferation of neoplastic cells. Its established role as a TrkB agonist in neuronal cells promotes cell survival and growth, a function contrary to the typical objectives of cancer therapeutics nih.govmdpi.com.

For context, the related compound gedunin has been shown to manifest anticancer activity by inhibiting the 90 kDa heat shock protein (Hsp90), which in turn halts cancer cell proliferation in models of ovarian, breast, prostate, and pancreatic cancers nih.govresearchgate.net. However, similar anti-proliferative studies specifically focused on this compound are not available in the reviewed literature.

Induction of Programmed Cell Death Pathways

The principal body of research on this compound describes it as a potent inhibitor of apoptosis, particularly in neuronal cells. It robustly protects neurons from programmed cell death in a TrkB-dependent manner researchgate.netresearchgate.netnih.govnih.gov. For instance, this compound has been shown to suppress glutamate-provoked neuronal cell death and inhibit apoptosis triggered by oxygen-glucose deprivation researchgate.net. This anti-apoptotic characteristic is central to its neuroprotective effects.

In contrast to the apoptosis-inhibiting effects of this compound in neurons, its parent compound, gedunin, has been demonstrated to induce apoptosis in cancer cells. Studies on gedunin in pancreatic cancer cells, for example, show it is highly effective in inducing cell death through both intrinsic and extrinsic mediated apoptosis researchgate.net.

| Compound | Cell Type | Effect on Apoptosis | Key Pathway |

| This compound | Neuronal Cells | Inhibition researchgate.netresearchgate.netnih.govnih.gov | TrkB Activation |

| Gedunin | Pancreatic Cancer Cells | Induction researchgate.net | Intrinsic & Extrinsic Pathways |

Disruption of Key Oncogenic Signaling Cascades

The known signaling activity of this compound involves the activation, rather than disruption, of key cell survival pathways. Upon binding to the TrkB receptor, this compound stimulates its dimerization and autophosphorylation, leading to the activation of major downstream signaling pathways, including mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) nih.gov. In the context of neuroscience, these pathways are crucial for its neurotrophic and protective effects nih.govms-editions.cl.

While these pathways can be oncogenic in cancer cells, the current research on this compound has not explored its potential to disrupt them in a neoplastic context. Studies on related compounds provide some perspective; for instance, gedunin has been found to inhibit cancer cell proliferation and survival by inactivating the Hsp90 co-chaperone p23 and activating caspase 7 researchgate.net. Further research is required to determine if this compound possesses similar capabilities to disrupt oncogenic signaling.

Structure Activity Relationship Sar Investigations and Chemical Derivatization

Identification of Essential Structural Features for TrkB Agonistic Activity

Structure-activity relationship (SAR) studies have been instrumental in elucidating the key chemical features of the gedunin (B191287) family of compounds that are critical for their neurotrophic activity. Research indicates that the conformation of the epoxy ring on the D ring of the gedunin scaffold is essential for its agonistic effect on the TrkB receptor. nih.gov Specifically, this epoxy group must be in a downward (alpha) conformation for the molecule to be an effective TrkB agonist. researchgate.net

Conversely, the alpha-beta unsaturated ketone in the A ring appears to be more tolerant to modifications. nih.gov Reduction of the carbon-carbon double bond in this part of the molecule did not negatively impact its ability to stimulate the TrkB receptor, suggesting this site can be chemically altered without losing activity. nih.gov While deoxygedunin, which possesses a ketone group in the A ring, shows the strongest agonistic effect, converting this ketone to a hydroxyl group (either alpha or beta) does not abolish its activity. researchgate.net This suggests that while the ketone may be optimal, it is not an absolute requirement for TrkB activation. researchgate.net

Further investigations have shown that this compound directly binds to the extracellular domain (ECD) of the TrkB receptor, which in turn induces the dimerization and autophosphorylation of the receptor. nih.govresearchgate.net This binding is specific to TrkB, as this compound does not show binding to the related TrkA or TrkC receptors. nih.gov The binding affinity of this compound to the TrkB ECD has been determined with a binding constant (Kd) of 1.4 µM. researchgate.net

Synthetic Strategies for this compound Analogs

The promising neurotrophic activity of this compound has spurred efforts to synthesize its analogues to explore the SAR further and potentially develop compounds with enhanced properties. The total synthesis of gedunin itself has been a significant focus, laying the groundwork for accessing other limonoids and their unnatural analogues. researchgate.net These synthetic routes often involve complex multi-step processes.

One notable strategy involves a convergent approach, uniting two complex fragments to construct the core limonoid framework. researchgate.net Key steps in such syntheses include the application of modern catalytic transformations to establish critical quaternary carbon centers and the use of site- and chemoselective enzymatic oxidations to achieve the desired oxidation pattern on the A-ring. researchgate.net

While specific, detailed synthetic schemes for a wide range of this compound analogues are not extensively reported in the readily available literature, the established total synthesis of gedunin provides a foundational platform. researchgate.net Modifications at various positions, such as the A-ring and the D-ring, can be envisioned based on these established synthetic pathways. For instance, the tolerance of the A-ring to modification suggests that various derivatives with altered substituents at this position could be synthesized to probe for improved activity or pharmacokinetic properties. nih.gov

Evaluation of Modified Analogues for Enhanced Biological Efficacy

The evaluation of this compound and its derivatives has primarily focused on their ability to activate the TrkB receptor and elicit downstream signaling events, as well as their neuroprotective effects in various cellular and animal models.

Initial screenings of a library of gedunin derivatives identified several compounds with TrkB agonistic activity, with this compound emerging as the most potent among them. nih.gov In cell-based assays, this compound was shown to protect hippocampal neurons from glutamate-induced apoptosis. nih.govresearchgate.net Furthermore, it demonstrated a dose-dependent protective effect against oxygen-glucose deprivation (OGD)-triggered neuronal apoptosis. nih.govresearchgate.net

The activation of TrkB by this compound leads to the phosphorylation of the receptor and the subsequent activation of major downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govnih.gov This signaling cascade is crucial for the observed neuroprotective and neurotrophic effects.

Studies in photoreceptor cell lines have also confirmed that this compound acts as a potent TrkB agonist, activating downstream survival signaling pathways independently of exogenous BDNF. arvojournals.org This activation was significantly reduced by a TrkB antagonist, confirming the target specificity. arvojournals.org

The following table summarizes the biological activities of this compound and related compounds based on available research findings.

| Compound/Derivative | Target/Assay | Key Finding | Reference |

| This compound | TrkB Receptor Binding | Binds to the extracellular domain of TrkB with a Kd of 1.4 µM. researchgate.net | researchgate.net |

| This compound | TrkB Activation | Induces TrkB dimerization and autophosphorylation. nih.govresearchgate.net | nih.govresearchgate.net |

| This compound | Neuronal Protection | Protects hippocampal neurons from glutamate-induced and OGD-induced apoptosis. nih.govresearchgate.net | nih.govresearchgate.net |

| Gedunin Derivatives | TrkB Agonistic Activity | The epoxy ring in the D-ring is essential for activity; the α,β-unsaturated ketone in the A-ring is variable. nih.gov | nih.gov |

| This compound | Downstream Signaling | Activates MAPK and PI3K/Akt signaling pathways. nih.govnih.gov | nih.govnih.gov |

| This compound | Photoreceptor Cells | Activates TrkB and downstream survival pathways in 661W photoreceptor cells. arvojournals.org | arvojournals.org |

Advanced Analytical Methodologies in Deoxygedunin Research

In Vitro Receptor-Ligand Binding Assays for Target Interaction

To identify the direct molecular target of Deoxygedunin, researchers employ in vitro receptor-ligand binding assays. giffordbioscience.com These assays are fundamental in drug discovery for measuring the affinity and specificity of a compound for its receptor. giffordbioscience.com In the case of this compound, studies have focused on its interaction with the Tropomyosin receptor kinase B (TrkB).

A key technique used is the radioligand binding assay. nih.govnih.gov In this method, a radiolabeled version of the compound, specifically [3H]this compound, is incubated with purified domains of the target receptor. nih.govresearchgate.net Filter binding assays demonstrated that [3H]this compound progressively binds to the purified extracellular domain (ECD) of the TrkB receptor but not to its intracellular domain (ICD). nih.govresearchgate.net This binding was also shown to be specific, as no significant association was observed with the related TrkA receptor. nih.gov

To quantify the binding affinity, Scatchard plot analysis is performed. This analysis revealed a 1:1 binding ratio between this compound and the TrkB receptor, with a determined binding constant (Kd) of 1.4 µM. nih.govresearchgate.netresearchgate.net These direct binding studies provide conclusive evidence that this compound functions as a TrkB agonist by directly associating with its extracellular domain. nih.govplos.org

| Assay/Analysis | Technique Detail | Finding for this compound | Reference |

| Radioligand Binding Assay | Utilized [3H]this compound and purified TrkB receptor domains (ECD and ICD). | This compound directly and selectively binds to the TrkB extracellular domain (ECD). | nih.govresearchgate.netresearchgate.net |

| Specificity Test | Binding of [3H]this compound was tested against the TrkA receptor. | No binding to the TrkA receptor was detected, indicating specificity for TrkB. | nih.gov |

| Scatchard Plot Analysis | Quantitative analysis of the binding data from the radioligand assay. | Determined a binding constant (Kd) of 1.4 µM and a 1:1 ligand-to-receptor stoichiometry. | nih.govresearchgate.netgoogle.com |

Cell-Based Functional Survival and Signaling Assays

Cell-based assays are critical for validating the biological effects of a compound in a physiological context. For this compound, these assays have been instrumental in demonstrating its neurotrophic and neuroprotective activities, which are mediated through its interaction with the TrkB receptor.

A cell-based high-throughput screen was initially developed to identify small molecule TrkB agonists. nih.govnih.gov This screen utilized T48 cells, a line of SN56 cells stably transfected to express the TrkB receptor, making them responsive to TrkB activation. nih.govgoogle.com The screen identified compounds that selectively protected TrkB-expressing T48 cells from apoptosis, but not the parental SN56 cells which lack the receptor. nih.govgoogle.com this compound was discovered as a positive hit from this screening campaign. nih.gov

Subsequent functional survival assays in primary neuronal cultures further confirmed its protective effects. This compound was shown to protect hippocampal neurons from glutamate-induced excitotoxicity and from apoptosis triggered by Oxygen-Glucose Deprivation (OGD), an in vitro model for ischemic stroke. nih.govplos.orgresearchgate.net These protective effects were observed to be dose-dependent. nih.govresearchgate.net To confirm that this neuroprotection was specifically mediated by TrkB, experiments were conducted using cortical neurons from TrkB null mice; in these cells lacking the receptor, this compound failed to prevent glutamate-induced apoptosis. nih.gov

Functional signaling assays, primarily using immunoblotting, have demonstrated that this compound treatment activates the TrkB receptor and its downstream signaling cascades. arvojournals.org In various cell types, including the 661W photoreceptor cell line and primary neurons, this compound induces the autophosphorylation of TrkB, a hallmark of its activation. nih.govarvojournals.org This leads to the subsequent phosphorylation and activation of key downstream signaling proteins, including Akt and Erk (extracellular signal-regulated kinase), which are crucial for promoting cell survival. arvojournals.orgnih.gov The use of pharmacological inhibitors, such as the TrkB antagonist Cyclotraxin-B, blocked the signaling effects of this compound, further solidifying that its activity is dependent on TrkB engagement. arvojournals.org

| Assay Type | Cell Model | Methodology | Key Finding | Reference |

| High-Throughput Screen | T48 (TrkB-expressing) & SN56 (parental) cells | A cell-based apoptotic assay measuring caspase cleavage via a fluorescent dye. | Identified this compound as a compound that selectively protects TrkB-expressing cells from apoptosis. | nih.govgoogle.com |

| Neuronal Survival Assay | Primary hippocampal neurons | Neurons were subjected to glutamate-induced excitotoxicity or Oxygen-Glucose Deprivation (OGD). | This compound robustly protects neurons from apoptosis in a dose-dependent manner. | nih.govresearchgate.netresearchgate.net |

| TrkB Dependency Assay | Cortical neurons from wild-type vs. TrkB null mice | Neurons were treated with glutamate, and apoptosis was measured via immunoblotting for active caspase-3. | This compound's protective effect was absent in neurons lacking the TrkB receptor. | nih.gov |

| Signaling Pathway Assay | 661W photoreceptor cells, primary neurons, HEK293 cells | Immunoblotting was used to detect phosphorylation of TrkB, Akt, and Erk after this compound treatment. | This compound activates TrkB and its downstream pro-survival signaling pathways (PI3K/Akt, MAPK/Erk). | nih.govnih.govarvojournals.org |

Biochemical and Molecular Biology Techniques for Pathway Elucidation

To dissect the precise molecular pathway through which this compound exerts its effects, a suite of biochemical and molecular biology techniques is employed. openaccessjournals.comnih.gov These methods move beyond demonstrating a functional outcome to revealing the step-by-step mechanism of action.

Immunoblotting (Western Blotting) is a cornerstone technique used to detect specific proteins and their modification states, such as phosphorylation. In this compound research, it has been used extensively to show the activation of the TrkB signaling cascade. Following treatment with this compound, cell lysates are analyzed with antibodies specific for the phosphorylated (active) forms of TrkB, Akt, and Erk. nih.govnih.govarvojournals.org This technique provides clear evidence of target engagement and downstream signal transduction. nih.gov It is also used to quantify apoptosis by measuring levels of cleaved (active) caspase-3. nih.gov

Co-immunoprecipitation (Co-IP) assays are used to study protein-protein interactions. This technique was vital in showing that this compound induces dimerization of the TrkB receptor, a critical step in its activation. nih.gov In these experiments, cells were engineered to express two differently tagged versions of TrkB (e.g., GST-TrkB and HA-TrkB). After treatment with this compound, an antibody against one tag (GST) was used to pull down its target protein and any associated partners. The subsequent detection of the second tag (HA) in the pull-down fraction confirmed that this compound promotes the physical association of TrkB receptors. nih.govresearchgate.net

Molecular biology techniques , such as the use of genetically modified mouse models, have been definitive in pathway elucidation. Studies using cortical neurons from BDNF conditional knockout mice demonstrated that this compound activates TrkB even in the absence of its natural ligand, BDNF, proving it acts as a direct agonist. nih.govplos.org Furthermore, experiments with TrkB null (knockout) mice were crucial in establishing that the neuroprotective effects of this compound are entirely dependent on the presence of the TrkB receptor. nih.gov

| Technique | Application in this compound Research | Key Insight Gained | Reference |

| Immunoblotting (Western Blot) | Detection of phosphorylated TrkB, Akt, and Erk; detection of cleaved caspase-3. | Confirmed that this compound activates TrkB signaling pathways and inhibits apoptosis. | nih.govnih.govarvojournals.org |

| Co-immunoprecipitation | Pull-down of tagged TrkB receptors from cells treated with this compound. | Demonstrated that this compound induces the dimerization of the TrkB receptor. | nih.govresearchgate.net |

| Immunofluorescent Staining | Visualization of phosphorylated TrkB in primary neurons using fluorescent antibodies. | Showed localization and activation of TrkB within neurons upon this compound treatment. | nih.govgoogle.com |

| Genetically Modified Models | Use of neurons from BDNF conditional knockout and TrkB null mice. | Proved that this compound acts independently of BDNF and that its neuroprotective effects are mediated by TrkB. | nih.govplos.org |

Chromatographic and Spectroscopic Techniques for Metabolite Profiling

Understanding the metabolic fate of this compound within a biological system is crucial for its development as a potential therapeutic agent. Metabolite profiling, or metabolomics, involves the comprehensive identification and quantification of small molecule metabolites. thermofisher.com This is typically achieved using a combination of advanced chromatographic and spectroscopic techniques. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier analytical platform for metabolite analysis due to its high sensitivity and specificity. mdpi.comijpras.com In this technique, complex mixtures from biological samples (such as plasma or brain tissue) are first separated by liquid chromatography based on the chemical properties of the components. sysrevpharm.org The separated components then enter a mass spectrometer, which measures the mass-to-charge ratio of each molecule, allowing for its identification and quantification. mdpi.com High-resolution mass spectrometry (HRMS) instruments, like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are particularly powerful for identifying unknown metabolites of this compound by providing highly accurate mass measurements. researchgate.netijpras.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, especially for analyzing volatile or semi-volatile compounds. sysrevpharm.orgcreative-proteomics.com While less commonly used for complex, non-volatile natural products like this compound in their native form, it can be applied to analyze smaller metabolites or derivatives after chemical modification to increase their volatility. sysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful spectroscopic technique that provides detailed structural information about metabolites. sysrevpharm.orgmdpi.com Unlike MS, NMR is non-destructive and highly quantitative without the need for identical standards for every compound. sysrevpharm.org 1D (e.g., ¹H NMR) and 2D NMR (e.g., HSQC) experiments on biological extracts can identify and quantify metabolites, providing a snapshot of the metabolic state. mdpi.com Though less sensitive than MS, NMR is unparalleled for the unambiguous structural elucidation of novel metabolites. nih.gov

While specific studies detailing the full metabolite profile of this compound are not extensively published, research has noted that after administration of radiolabeled this compound, the compound and its metabolites show significant presence in the brain, indicating it can cross the blood-brain barrier and has a favorable half-life. nih.gov A thorough characterization of these metabolites using the techniques below would be a critical next step in its preclinical development.

| Technique | Principle | Application in Metabolite Profiling | Reference |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on physicochemical properties, followed by mass-based detection and identification. | The primary tool for identifying and quantifying this compound and its phase I and phase II metabolites in biological fluids and tissues. | mdpi.comijpras.comsysrevpharm.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, followed by mass-based detection. | Analysis of smaller, volatile, or derivatized metabolites. | sysrevpharm.orgcreative-proteomics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structural elucidation of novel metabolites and quantification of major metabolites in extracts. | sysrevpharm.orgmdpi.com |

Future Directions and Research Challenges in Deoxygedunin Investigations

Comprehensive Elucidation of Molecular Binding Pockets and Conformational Changes

A fundamental challenge in harnessing the full potential of deoxygedunin lies in the incomplete understanding of its interaction with the TrkB receptor at a molecular level. While it is known that this compound binds to the extracellular domain (ECD) of TrkB, the precise binding pocket and the subsequent conformational changes that lead to receptor dimerization and activation remain to be fully elucidated. nih.gov

Future research must prioritize the high-resolution structural characterization of the this compound-TrkB complex. Techniques such as X-ray crystallography and cryo-electron microscopy could provide invaluable insights into the specific amino acid residues involved in the binding interaction. Understanding these molecular details is crucial for several reasons. Firstly, it would confirm the allosteric nature of this compound's binding, as it does not compete with BDNF for the same binding site. nih.gov Secondly, a detailed map of the binding pocket would serve as a blueprint for the rational design of more potent and selective analogs.

Furthermore, computational studies, including molecular dynamics simulations, can complement experimental approaches by modeling the dynamic conformational changes induced by this compound binding. nih.gov These simulations can help visualize how the binding of this small molecule to the ECD triggers the conformational shifts necessary for receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain. nih.govnih.gov A thorough understanding of these dynamics is essential for designing molecules that can fine-tune TrkB signaling for specific therapeutic outcomes.

Strategies for Optimizing Systemic Bioavailability for Preclinical Applications

A significant hurdle in the preclinical and potential clinical development of this compound is its bioavailability. While studies have shown that this compound is orally available and can cross the blood-brain barrier to activate TrkB in the mouse brain, optimizing its systemic exposure is crucial for consistent and effective therapeutic outcomes. nih.govresearchgate.net The inherent properties of natural products, such as poor solubility and susceptibility to metabolic degradation, can limit their in vivo efficacy. wuxiapptec.com

Future strategies to enhance the systemic bioavailability of this compound should focus on advanced formulation technologies. wuxiapptec.comwuxiapptec.com These may include:

Particle Size Reduction: Micronization or nanosizing of this compound can increase its surface area, potentially leading to improved dissolution rates and oral absorption. wuxiapptec.com

Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as microemulsions and liposomes can enhance the solubility and absorption of lipophilic compounds like this compound. wuxiapptec.comhku.hk

Prodrug Approaches: Chemical modification of the this compound structure to create prodrugs that are more readily absorbed and then converted to the active form in the body could be a viable strategy.

In addition to formulation strategies, a deeper understanding of the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound is necessary. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties. Identifying the major metabolic pathways and potential metabolites will be critical for predicting its behavior in different species and ultimately in humans. nih.gov

Exploration of Combinatorial Therapeutic Approaches

The complexity of many diseases, particularly neurodegenerative disorders and cancer, often necessitates multi-targeted therapeutic strategies. google.comms-editions.cl this compound's unique mechanism of action as a TrkB agonist presents an opportunity for synergistic combinations with other therapeutic agents. nih.govgoogle.com

In the context of neurodegenerative diseases like Alzheimer's, combining this compound with treatments that target other pathological hallmarks, such as amyloid-beta plaques or tau tangles, could offer a more comprehensive therapeutic effect. thno.orgmdpi.com For instance, the neuroprotective and synaptogenic effects of this compound-mediated TrkB activation could complement the clearance of toxic protein aggregates. nih.govthno.org

In oncology, where gedunin (B191287) and its derivatives have shown promise as Hsp90 inhibitors, exploring combinations of this compound with conventional chemotherapeutics or other targeted therapies is a promising area of research. google.comgoogle.com Such combinations could potentially enhance the efficacy of existing treatments, overcome drug resistance, or reduce toxic side effects by allowing for lower doses of each agent. Future studies should systematically evaluate various drug combinations in relevant preclinical models to identify synergistic interactions and elucidate the underlying mechanisms of synergy. google.comsemanticscholar.org

Development of Advanced this compound Analogs with Enhanced Efficacy

The natural structure of this compound provides a valuable scaffold for the development of novel analogs with improved therapeutic properties. researchgate.net The goal of such medicinal chemistry efforts would be to synthesize derivatives that exhibit enhanced potency, selectivity, and pharmacokinetic profiles compared to the parent compound.

Structure-activity relationship (SAR) studies are fundamental to this endeavor. By systematically modifying different functional groups on the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for TrkB agonism. This knowledge, combined with the detailed understanding of the TrkB binding pocket as discussed in section 7.1, will guide the rational design of new compounds.

The development of advanced analogs could focus on several key objectives:

Increased Potency: Modifying the structure to achieve stronger binding affinity for TrkB, leading to greater receptor activation at lower concentrations.

Enhanced Selectivity: Designing analogs that specifically activate TrkB over other Trk receptors (TrkA and TrkC) to minimize off-target effects. nih.gov

Improved Drug-like Properties: Optimizing physicochemical properties to enhance solubility, metabolic stability, and brain penetrability. nih.gov

Successful examples of developing analogs with enhanced efficacy from other natural products provide a roadmap for this approach with this compound. nih.gov

Investigation into Mechanisms of Synergy with Other Bioactive Compounds

The potential for synergistic interactions between this compound and other bioactive compounds extends beyond conventional pharmaceuticals to include other natural products. semanticscholar.orgscispace.com Many plant extracts and their isolated constituents exhibit a wide range of biological activities that could complement the neurotrophic effects of this compound. semanticscholar.org

Future research should explore the co-administration of this compound with other neuroprotective or anti-inflammatory natural products. ms-editions.cl For example, compounds with antioxidant properties could help mitigate oxidative stress, a common feature of neurodegenerative diseases, thereby creating a more favorable environment for the neuro-restorative actions of this compound.

To investigate these potential synergies, researchers will need to employ a combination of in vitro and in vivo models. Cell-based assays can be used to screen for synergistic effects on neuronal survival, neurite outgrowth, and other relevant cellular processes. Promising combinations can then be further validated in animal models of neurological disorders. Elucidating the molecular mechanisms underlying any observed synergy will be crucial, as it could reveal novel therapeutic targets and pathways. ms-editions.cl

Q & A

Q. How should negative or inconclusive results from this compound trials be reported?

- Methodological Answer : Publish negative findings in repositories like Figshare or Zenodo to prevent publication bias. Discuss potential reasons (e.g., suboptimal dosing, model limitations) in the manuscript’s “Limitations” section. Use supplemental tables to share raw data, enabling post-hoc analyses by other researchers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.